N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide
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Overview
Description
N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C11H14N4O3S and its molecular weight is 282.32. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Compound Reactivity
The compound N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide and similar chemical structures have been extensively studied in chemical synthesis. For example, Shandala, Ayoub, and Mohammad (1984) explored the reaction of ethyl β-methoxycrotonate with substituted carbonyl compounds, leading to the synthesis of various hydrazine hydrate-related compounds in good yields. These syntheses contribute to the understanding of reactivity and potential applications of these compounds in chemical industries (Shandala, Ayoub, & Mohammad, 1984).
Synthesis of Heterocyclic Compounds
Research conducted by Rajanarendar, Karunakar, and Ramu (2006) involved the synthesis of various isoxazoly] thioureas, leading to the creation of compounds related to this compound. These syntheses are significant in the field of heterocyclic chemistry, contributing to the development of novel compounds with potential applications in pharmaceuticals and material science (Rajanarendar, Karunakar, & Ramu, 2006).
Application in Antimicrobial Studies
The synthesis of heterocyclic compounds, including structures similar to this compound, has shown potential in antimicrobial applications. Studies by Taha and El-Badry (2010) demonstrate the creation of compounds through the reaction of ethyl 1-aminotetrazole-5-carboxylate with hydrazine hydrate, leading to antimicrobial assessments (Taha & El-Badry, 2010).
Potential in Pharmaceutical Research
Abdel-Wahab and El-Ahl (2010) conducted research on the synthesis of new heterocycles incorporating the 1-phenyl-5-(2-thienyl)pyrazole moiety, demonstrating the potential of these compounds in pharmaceutical research. This area of study is crucial for discovering new drugs and therapeutic agents (Abdel-Wahab & El-Ahl, 2010).
Mechanism of Action
Target of Action
Thiophene and its derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Mode of Action
Thiophene derivatives have been reported to be remarkably effective compounds with respect to their biological and physiological functions . They exhibit various activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that multiple biochemical pathways might be affected.
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties , suggesting that they could have diverse molecular and cellular effects.
Properties
IUPAC Name |
1-ethyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-2-12-11(17)14-13-10(16)8-6-7(15-18-8)9-4-3-5-19-9/h3-5,8H,2,6H2,1H3,(H,13,16)(H2,12,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRQBXSBLMEEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)C1CC(=NO1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323600 |
Source
|
Record name | 1-ethyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818695 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478259-24-4 |
Source
|
Record name | 1-ethyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501323600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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